molecular formula C8H8N4 B13247304 3-(1H-Imidazol-2-yl)pyridin-4-amine

3-(1H-Imidazol-2-yl)pyridin-4-amine

Cat. No.: B13247304
M. Wt: 160.18 g/mol
InChI Key: NOIKGQCVIQVFQW-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-2-yl)pyridin-4-amine, with the molecular formula C8H8N4, is a chemical compound of interest in medicinal chemistry and drug discovery . It belongs to a class of compounds featuring a hybrid structure containing both imidazole and pyridine rings, which are privileged scaffolds known for their prevalence in biologically active molecules . The imidazole ring is a common structural unit found in numerous compounds with therapeutic properties, while the pyridine ring is a fundamental heterocycle in pharmaceuticals . This combination makes such compounds valuable as building blocks for the synthesis of more complex molecules. Researchers can utilize this compound as a key intermediate in exploring structure-activity relationships (SAR), particularly in the development of novel heterocyclic compounds. Similar imidazole-pyridine hybrids have been investigated in various research contexts, including as potential inhibitors for viral targets . This product is intended for research purposes as a chemical standard or synthetic intermediate in laboratory settings. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions; it may be harmful if swallowed and causes skin and eye irritation .

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

3-(1H-imidazol-2-yl)pyridin-4-amine

InChI

InChI=1S/C8H8N4/c9-7-1-2-10-5-6(7)8-11-3-4-12-8/h1-5H,(H2,9,10)(H,11,12)

InChI Key

NOIKGQCVIQVFQW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N)C2=NC=CN2

Origin of Product

United States

Preparation Methods

Condensation and Cyclization Approaches

One effective approach involves the condensation of pyridine derivatives bearing appropriate leaving groups or reactive substituents at the 3-position with imidazole or imidazole precursors, followed by cyclization to form the imidazole ring.

  • For example, a method reported for related imidazole-substituted heterocycles employs the reaction of substituted pyridines with ethylenediamine or imidazolidin-2-one derivatives under controlled conditions to yield imidazole rings attached to the pyridine nucleus.

  • The use of phosphorus oxychloride (POCl3) as a dehydrating agent facilitates the cyclization step, often performed under reflux in solvents like ethanol or dimethylformamide (DMF).

Stepwise Synthesis via Intermediate Pyridine Aldehydes

A multi-step synthetic sequence can be employed, involving:

  • Synthesis of imidazole-substituted intermediates : Starting from 1H-imidazole derivatives, condensation with hydrazine derivatives in ethanol under reflux with catalytic acetic acid yields imidazole-containing intermediates.

  • Formylation of the intermediate : Treatment of these intermediates with POCl3 in DMF at low temperatures (0–5°C) introduces aldehyde functionalities at the pyridine ring, facilitating further functionalization.

  • Final condensation with aromatic amines : The aldehyde intermediates are reacted with substituted aromatic amines in ethanol with catalytic glacial acetic acid under reflux to produce the target 3-(1H-imidazol-2-yl)pyridin-4-amine derivatives.

This method is supported by detailed characterization data including melting points, thin-layer chromatography (TLC) Rf values, and spectroscopic analysis (1H-NMR, 13C-NMR, FTIR, and mass spectrometry).

Base-Catalyzed Intramolecular Cyclization

Recent organocatalytic methods involve the base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones and imidazol-2-ones, which can be adapted for imidazole ring synthesis attached to pyridine derivatives.

  • For instance, using a strong base such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) catalyzes the cyclization of propargylic amines with isocyanates to yield imidazole-containing compounds in moderate to good yields (51–62%) under mild conditions at room temperature.

Representative Reaction Scheme and Conditions

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Condensation of 1-(4-(1H-imidazol-1-yl)phenyl)ethenone with substituted phenyl hydrazines Reflux in 100% ethanol with glacial acetic acid (0.3 mL) for 6–8 h 78–89 TLC monitoring; purification by recrystallization
2 Formylation of Step 1 products Addition of POCl3 dropwise in dry DMF at 0–5°C, heating in steam bath 1–2 h 64–71 Workup by basification with NaHCO3; recrystallization from ethanol
3 Condensation of aldehydes with substituted aromatic amines Reflux in ethanol with catalytic glacial acetic acid for 5–6 h Variable (not specified) Final products isolated by filtration and recrystallization

Characterization Data Summary

  • Melting Points (m.p.) : Final compounds typically exhibit melting points in the range of 118–185 °C, indicating purity and crystallinity.

  • Thin-Layer Chromatography (TLC) : Rf values range from 0.61 to 0.74 in ethyl acetate/hexane solvent systems, useful for monitoring reaction progress.

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra confirm the presence of aromatic protons, imidazole NH, and methylene protons adjacent to pyridine nitrogen, with chemical shifts consistent with the expected structures.

  • Mass Spectrometry (MS) : Molecular ion peaks correspond closely to theoretical molecular weights, confirming molecular integrity.

Summary Table of Key Synthetic Parameters

Compound Stage Reagents Solvent Temperature Time Yield (%) Key Characterization
Imidazole intermediate Phenyl hydrazines + 1-(4-(1H-imidazol-1-yl)phenyl)ethenone Ethanol Reflux 6–8 h 78–89 TLC, 1H-NMR, MS
Formylation intermediate POCl3 DMF 0–5°C to steam bath 1–2 h 64–71 TLC, 1H-NMR, MS
Final amine derivative Aromatic amines + aldehyde intermediate Ethanol Reflux 5–6 h Not specified FTIR, NMR, MS

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-2-yl)pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated pyridine derivatives in the presence of a base like potassium carbonate.

Major Products

Scientific Research Applications

3-(1H-Imidazol-2-yl)pyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-2-yl)pyridin-4-amine often involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Core Heterocycle Variations

  • The pyrazole core (vs. pyridine) alters electronic properties, which may affect metabolic stability.
  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): This pyrazole-based analog incorporates a cyclopropyl group, which could enhance steric shielding and metabolic resistance. However, the pyridin-3-yl substitution (vs. pyridin-4-amine) may alter binding orientation in biological targets .

Substituent Modifications

  • However, this addition raises molecular weight and may complicate synthesis .
  • 3-(2-(Trifluoromethoxy)phenyl)pyridin-4-amine (): Substituting imidazole with a trifluoromethoxy-phenyl group introduces lipophilicity, favoring blood-brain barrier penetration but possibly reducing aqueous solubility .

Fused vs. Non-Fused Systems

  • Imidazo[1,2-a]pyridine derivatives (): Fused systems (e.g., imidazo[1,2-a]pyridine) exhibit planar rigidity, which can improve binding specificity but limit synthetic accessibility.

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Potential Applications References
3-(1H-Imidazol-2-yl)pyridin-4-amine C₈H₈N₄ 160.18 Pyridine + Imidazole -NH₂ at C4, Imidazole at C3 Kinase inhibition, Receptor modulation -
3-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-4-amine C₁₁H₁₁N₅ 213.24 Pyrazole + Benzimidazole -NH₂ at C4, Methyl at N1 Anticancer agents
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 229.28 Pyrazole + Pyridine Cyclopropylamine, Methyl at C3 Metabolic stability studies
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine C₂₀H₁₄F₃N₇O 437.36 Benzoimidazole + Pyridine Trifluoromethyl, Methyl at N1 Factor XIa inhibition

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s non-fused structure likely simplifies synthesis compared to fused analogs (e.g., imidazo[4,5-b]pyridines), which require multi-step cyclization .
  • Bioactivity Trends : Imidazole-containing compounds (e.g., ) demonstrate efficacy in Factor XIa and kinase inhibition, suggesting the target compound could share similar mechanisms .
  • Solubility vs. Potency Trade-offs : While benzimidazole analogs () may exhibit higher potency, their reduced solubility could limit bioavailability. The target compound’s pyridin-4-amine group may strike a better balance .

Biological Activity

3-(1H-Imidazol-2-yl)pyridin-4-amine is a compound that combines imidazole and pyridine moieties, leading to unique chemical and biological properties. This article explores its biological activities, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring fused with a pyridine structure, which contributes to its diverse biological activities. The presence of nitrogen atoms in both rings enhances its ability to interact with various biological targets, making it a candidate for drug development.

Anticancer Properties

Several studies have investigated the anticancer potential of 3-(1H-Imidazol-2-yl)pyridin-4-amine. For instance, derivatives of imidazole have been shown to exhibit significant cytotoxicity against various cancer cell lines. In particular, compounds with similar structures demonstrated IC50 values in the nanomolar range against leukemia and colon cancer cell lines, indicating strong antiproliferative activity .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)
KIM-161HCT1160.294
KIM-161HL600.362
KIM-161MCF71.14
KIM-161PC32.13

The mechanism by which these compounds exert their anticancer effects often involves the modulation of kinase activity and apoptosis pathways. For example, treatment with KIM-161 led to significant increases in activated caspase-3 levels in HL60 cells, indicating induction of apoptosis . The compound also downregulated several kinases involved in cell survival signaling, such as ERK1/2 and GSK-3α/β.

Structure-Activity Relationships (SAR)

Research has shown that modifications to the imidazole and pyridine rings can significantly impact biological activity. For instance, replacing the imidazole ring with other heterocycles resulted in decreased activity, while certain substitutions on the pyridine ring enhanced potency .

Table 2: SAR Insights on Imidazole Derivatives

ModificationEffect on Activity
Replacement of Imidazole with PhenylDecreased activity
Addition of Hydroxyl GroupsIncreased potency
Methylation of Nitrogen AtomsEnhanced binding affinity

Case Studies

In one notable study, a series of analogs derived from 3-(1H-Imidazol-2-yl)pyridin-4-amine were synthesized and tested for their ability to inhibit specific kinases associated with cancer proliferation. The most promising analogs exhibited enhanced solubility and stability profiles while maintaining low IC50 values against target cell lines .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of 3-(1H-Imidazol-2-yl)pyridin-4-amine is crucial for its development as a therapeutic agent. Studies indicate that modifications to enhance solubility can also affect plasma stability and metabolic profiles. For example, certain derivatives showed improved liver microsomal stability, suggesting better potential for in vivo applications .

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